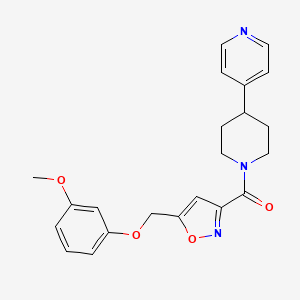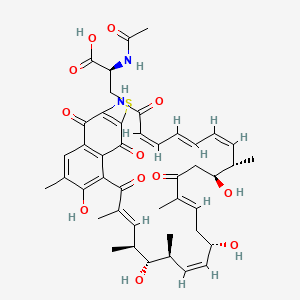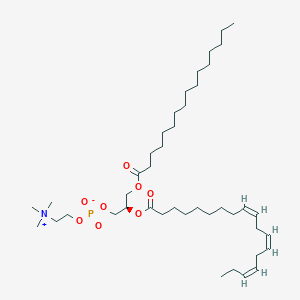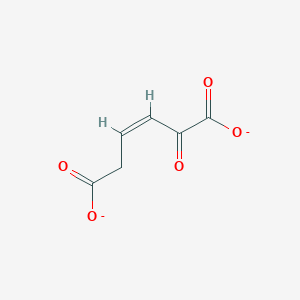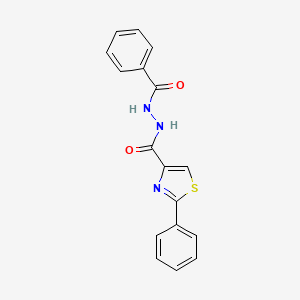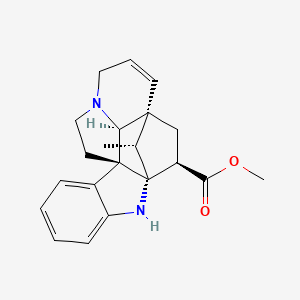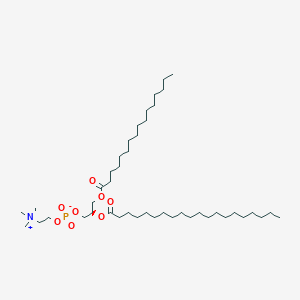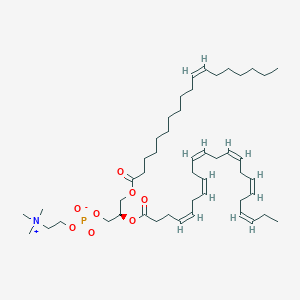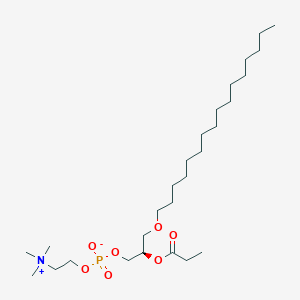
N(omega),N(omega)-dimethyl-L-argininium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(omega),N(omega)-dimethyl-L-argininium(1+) is an alpha-amino-acid cation that is the conjugate acid of N(omega),N(omega)-dimethyl-L-arginine, arising from deprotonation of the carboxy group and protonation of the primary amino and imino groups; major species at pH 7.3. It is a conjugate acid of a N(omega),N(omega)-dimethyl-L-arginine.
Scientific Research Applications
Regulation of Nitric Oxide Synthesis
N(omega),N(omega)-dimethyl-L-argininium, also referred to in studies as ADMA, is a known inhibitor of human nitric oxide synthase (NOS), playing a significant role in cardiovascular health. Research highlights its regulatory impact on NOS activity, controlled by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). Dysregulation of DDAH can contribute to endothelial dysfunction, making the understanding of ADMA's role crucial in cardiovascular disease studies (Wang, Hu, & Fast, 2009).
Enzyme Structure and Drug Design
The structural analysis of DDAH has provided insights into its interaction with inhibitors like N(omega),N(omega)-dimethyl-L-argininium. High-resolution crystal structures of DDAH have laid the foundation for developing specific inhibitors, which could have therapeutic applications in treating diseases related to NOS dysfunction (Frey, Braun, Briand, Vašák, & Grütter, 2006).
Interaction with Nucleic Acids
Studies have explored the interaction between peptides containing N(omega),N(omega)-dimethylarginine and nucleic acids, revealing that despite its reduced hydrogen-bonding capacity, it does not significantly affect the binding strength to nucleic acids. This research provides valuable insights into the role of arginine methylation in cellular processes and the potential effects of N(omega),N(omega)-dimethyl-L-argininium on these interactions (Raman, Guarnaccia, Nadassy, Zakhariev, Pintar, Zanuttin, Frigyes, Acatrinei, Vindigni, Pongor, & Pongor, 2001).
Methodological Applications
The development of specific antibodies for N(omega),N(omega)-dimethyl-L-argininium (CMA) has enhanced the understanding of its distribution and potential pathophysiological roles. Immunological detection methods have shown its accumulation in certain disease states, providing a tool for further investigation into its biological significance (Mera, Fujiwara, Otagiri, Sakata, & Nagai, 2008).
Insights into Protein Methylation
Research has revealed the enzymatic activities involved in the methylation of arginine residues, including N(omega),N(omega)-dimethyl-L-argininium. Understanding the role of enzymes like protein arginine N-methyltransferases (PRMTs) in this process has implications for studying transcription regulation, signal transduction, and repair processes in the cell (Lakowski & Frankel, 2009).
properties
Product Name |
N(omega),N(omega)-dimethyl-L-argininium |
|---|---|
Molecular Formula |
C8H19N4O2+ |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2S)-5-[[amino(dimethylazaniumylidene)methyl]amino]-2-azaniumylpentanoate |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H3,10,11,13,14)/p+1/t6-/m0/s1 |
InChI Key |
JQJOPUQWJYPVOA-LURJTMIESA-O |
Isomeric SMILES |
C[N+](=C(N)NCCC[C@@H](C(=O)[O-])[NH3+])C |
Canonical SMILES |
C[N+](=C(N)NCCCC(C(=O)[O-])[NH3+])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262823.png)
![1-Azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1262824.png)
